

"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" experimental variability

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Compound of Interest

Compound Name: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No.: B1593100

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Technical Support Center: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Welcome to the technical support guide for **4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid**. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for common experimental challenges involving this compound.

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the properties and handling of **4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid**.

Q1: What are the basic physicochemical properties of this compound?

A1: The fundamental properties are summarized in the table below. This data is essential for calculating molar quantities and understanding the compound's general characteristics.

Property	Value	Reference
CAS Number	769132-76-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[1] [2]
Molecular Weight	218.21 g/mol	[1] [2]
Appearance	White to off-white solid (typical)	Inferred
Boiling Point	411.0 ± 47.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
XLogP3	2.92	[2]

Q2: What is the general safety and handling advice for this compound?

A2: As with any laboratory chemical, **4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid** should be handled with care in a well-ventilated fume hood.[\[3\]](#) Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All chemical products should be treated as having unknown hazards.[\[3\]](#) For disposal, follow local regulations and consider using a licensed chemical destruction plant; do not discharge to sewer systems.[\[4\]](#)

Q3: In what solvents is the compound soluble?

A3: While specific solubility data is not extensively published, based on its chemical structure (a heterocyclic compound with a carboxylic acid group), solubility is predictable. It is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Due to the carboxylic acid moiety, it will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃) via salt formation. Solubility in alcohols like methanol or ethanol is likely moderate, while it is expected to have poor solubility in nonpolar solvents like hexanes and limited solubility in water under neutral or acidic conditions.

Synthesis Troubleshooting Guide

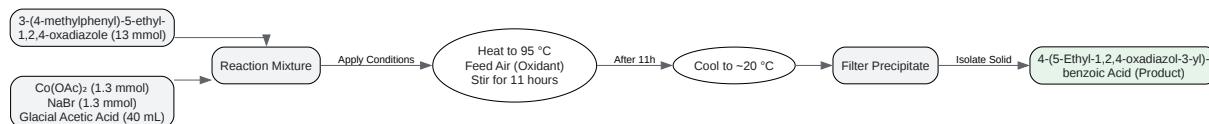
The synthesis of 1,2,4-oxadiazoles can present challenges, from low yields to purification difficulties.[\[5\]](#) A highly effective and selective method for synthesizing **4-(5-Ethyl-1,2,4-**

oxadiazol-3-yl)benzoic Acid is through the catalytic oxidation of its methylarene precursor, 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole.[6]

Recommended Synthesis Protocol

This protocol is adapted from the high-yield catalytic oxidation method described by Krasouskaya et al.[6]

Reaction: Oxidation of 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole



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Caption: Catalytic oxidation synthesis workflow.

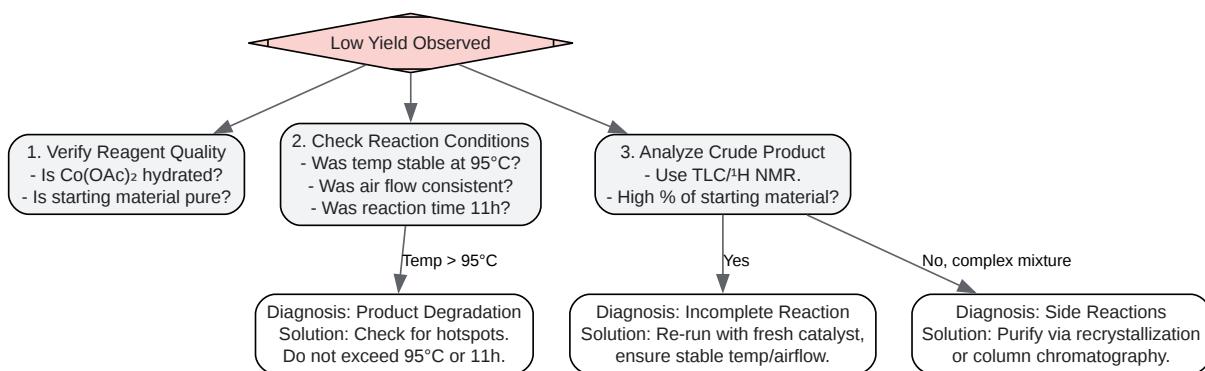
Detailed Steps:

- In a suitable reaction vessel equipped for air intake, dissolve the starting methylarene (13 mmol), cobalt(II) acetate (1.3 mmol), and sodium bromide (1.3 mmol) in glacial acetic acid (40 mL).[1][6]
- Heat the solution to 95 °C while stirring.
- Once at temperature, begin feeding a steady stream of air into the reaction mixture.
- Maintain the reaction at 95 °C for 11 hours.[1][6]
- After 11 hours, stop the heating and air feed, and allow the mixture to cool to room temperature (~20 °C).
- A precipitate of the desired product should form upon cooling.

- Collect the solid product by vacuum filtration. The product obtained by this method is often of high purity and may not require further purification.[6]

Q4: My synthesis yield is very low. What went wrong?

A4: Low yields in this catalytic oxidation can stem from several factors. Use the following logic to diagnose the issue.



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Caption: Decision tree for troubleshooting low yield.

Detailed Causes & Solutions:

- Catalyst Inactivity: The cobalt(II) catalyst is crucial. Ensure you are using anhydrous cobalt(II) acetate of high purity. If it has absorbed moisture, its catalytic activity may be compromised.
- Insufficient Airflow: This is an oxidation reaction where air is the terminal oxidant. Inconsistent or inadequate airflow will stall the reaction, leading to a high recovery of unreacted starting material. Ensure your setup provides good dispersion of air into the reaction mixture.

- Reaction Time and Temperature: The reported conditions of 95 °C for 11 hours are optimized.[\[1\]](#)[\[6\]](#) Deviating significantly can either lead to an incomplete reaction (too short/too cool) or potential side reactions/degradation (too long/too hot).
- Purity of Starting Material: The presence of impurities in the starting 3-(4-methylphenyl)-5-ethyl-1,2,4-oxadiazole can interfere with the catalyst and reduce the yield. Confirm its purity by NMR or melting point before starting.

Q5: My product is impure after filtration. What are the likely impurities and how can I remove them?

A5: While this synthesis is reported to yield a clean product upon filtration, impurities can arise.
[\[6\]](#)

- Likely Impurities:
 - Unreacted Starting Material: The most common impurity if the reaction did not go to completion.
 - 4-Ethylbenzoic Acid: A potential side-product if the oxadiazole ring cleaves under the reaction conditions, though this is less likely given the method's selectivity.[\[7\]](#)
- Purification Strategy:
 - Recrystallization: This is the most effective method for removing small amounts of impurities. Given the product's structure, a suitable solvent system could be an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
 - Acid-Base Extraction: If you suspect non-acidic impurities (like the starting material), you can dissolve the crude product in a weak aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid product.

Characterization and Analysis

Q6: How do I confirm the identity and purity of my synthesized **4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid**?

A6: A combination of spectroscopic and physical methods is required for unambiguous confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This is the first and most crucial step. You should expect to see:
 - Two doublets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the four protons on the benzene ring. The coupling pattern will be characteristic of a 1,4-disubstituted (para) ring system.
 - A quartet and a triplet in the aliphatic region, characteristic of an ethyl group (-CH₂CH₃). The quartet will be further downfield (~2.8-3.2 ppm) than the triplet (~1.3-1.6 ppm).
 - A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals to look for include the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the two distinct carbons of the oxadiazole ring (~160-180 ppm).[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound. Look for the [M-H]⁻ ion at m/z 217.2 in negative ion mode or the [M+H]⁺ ion at m/z 219.2 in positive ion mode.[8]
- Melting Point: A sharp melting point is a good indicator of high purity. Compare your experimental value to the literature value if available. Broad melting ranges (>2 °C) suggest the presence of impurities.

By combining these techniques, you can confidently verify the structure and assess the purity of your synthesized compound, ensuring the reliability of any subsequent biological or chemical experiments.[9][10]

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